molecular formula C11H13ClF3NO B2884377 (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride CAS No. 1391490-20-2

(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride

Cat. No.: B2884377
CAS No.: 1391490-20-2
M. Wt: 267.68
InChI Key: CQVGKBSZXQYCTD-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethoxy-substituted phenyl group at the 2-position of the pyrrolidine ring.

  • Chemical Formula: C₁₁H₁₃ClF₃NO
  • Molecular Weight: ~267.46 g/mol (calculated from constituent atomic weights) .
  • CAS Number: Discrepancies exist in the literature: cites CAS 1391524-70-1, while lists CAS 1391490-20-2. This may reflect regional naming variations or database errors.
  • Applications: Pyrrolidine derivatives are widely used in drug discovery due to their conformational rigidity and ability to mimic bioactive molecules. The trifluoromethoxy group improves metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVGKBSZXQYCTD-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule combines a pyrrolidine core with a 4-(trifluoromethoxy)phenyl substituent at the C2 position. Retrosynthetic disconnection reveals two primary strategies:

  • Pyrrolidine Ring Formation : Cyclization of γ-amino alcohols or ketones.
  • Aryl Group Introduction : Late-stage coupling of pre-functionalized aryl moieties or early incorporation via Ullmann/Goldberg reactions.

Chiral resolution or asymmetric catalysis ensures enantiomeric purity, while hydrochlorination stabilizes the final product.

Synthetic Methodologies

Cyclocondensation of γ-Amino Alcohols

A widely reported method involves cyclization of (R)-4-(4-(trifluoromethoxy)phenyl)butane-1,2-diol derivatives. In a representative procedure:

  • Epoxidation : 4-(Trifluoromethoxy)styrene oxide is synthesized via epoxidation of the corresponding styrene using m-CPBA.
  • Aminolysis : Reaction with ammonia in methanol at 60°C opens the epoxide to yield γ-amino alcohol.
  • Cyclization : Treatment with thionyl chloride (SOCl₂) induces ring closure to form the pyrrolidine backbone.

Key Data :

Step Reagent/Conditions Yield (%) Purity (HPLC)
1 m-CPBA, CH₂Cl₂, 0°C 92 98.5
2 NH₃/MeOH, 60°C 85 97.2
3 SOCl₂, reflux 78 99.1

This route achieves 78% overall yield but requires careful control of stereochemistry during aminolysis.

Asymmetric Hydrogenation of Enamides

Enantioselective synthesis leverages transition-metal catalysts to install the chiral center. A 2022 protocol details:

  • Enamide Synthesis : Condensation of 4-(trifluoromethoxy)benzaldehyde with pyrrolidinone.
  • Hydrogenation : Using [Rh(COD)(DuanPhos)]ClO₄ under 50 bar H₂ to afford (R)-configured product.

Optimized Conditions :

  • Catalyst loading: 0.5 mol%
  • Solvent: MeOH/TFE (9:1)
  • ee: 99.3% (Chiral HPLC, Chiralpak IA column)

This method achieves 89% yield with exceptional enantioselectivity, though catalyst cost may limit scalability.

Resolution of Racemic Mixtures

Classical resolution remains viable for small-scale production:

  • Racemic Synthesis : Friedel-Crafts alkylation of 4-(trifluoromethoxy)benzene with pyrrolidine-2-carbaldehyde.
  • Diastereomeric Salt Formation : Treatment with (S)-mandelic acid in ethanol preferentially crystallizes the (R)-enantiomer.

Performance Metrics :

  • Resolution efficiency: 44% (theoretical max 50%)
  • Purity after recrystallization: 99.8% ee

While cost-effective, this approach suffers from lower atom economy.

Functional Group Transformations

Trifluoromethoxy Group Installation

Introducing the -OCF₃ group poses challenges due to the electrophilicity of trifluoromethylating agents. Two dominant strategies emerge:

Nucleophilic Trifluoromethoxylation

Reaction of 4-hydroxyphenylpyrrolidine with trifluoromethyl triflate (CF₃SO₂OCF₃) in the presence of Cs₂CO₃ yields the trifluoromethoxy derivative.

Reaction Parameters :

  • Temperature: −40°C to 0°C
  • Solvent: DMF
  • Yield: 68%
Copper-Mediated Coupling

Aryl boronic acids undergo coupling with (bpy)Cu(OCF₃) complexes under mild conditions:

  • Ligand: 1,10-phenanthroline
  • Yield: 73%
  • Functional group tolerance: Nitriles, esters

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :
δ 7.52 (d, J = 8.6 Hz, 2H, ArH), 7.28 (d, J = 8.6 Hz, 2H, ArH), 3.95 (m, 1H, CH-N), 3.02 (m, 2H, pyrrolidine-H), 2.75 (m, 2H, pyrrolidine-H), 2.15 (m, 1H, pyrrolidine-H), 1.92 (m, 1H, pyrrolidine-H).

¹⁹F NMR (376 MHz, CDCl₃) :
δ −57.6 (s, OCF₃).

HRMS (ESI+) :
m/z calc. for C₁₁H₁₁F₃NO⁺ [M+H⁺]: 246.0845; found: 246.0843.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Method Cost (USD/kg) E Factor PMI
Cyclocondensation 420 18.7 6.2
Asymmetric Hydrogenation 890 8.2 3.1
Resolution 310 23.4 9.8

E Factor: Environmental factor; PMI: Process Mass Intensity

Asymmetric hydrogenation offers superior sustainability despite higher catalyst costs.

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable rapid cyclization steps:

  • Residence time: 12 min vs. 8 h batch
  • Yield improvement: 91% vs. 78% batch
  • Catalyst turnover: 1,200 vs. 400

Pilot-scale trials demonstrate 30% reduction in production costs.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13ClF3NOC_{11}H_{13}ClF_{3}NO and a molecular weight of approximately 267.68 g/mol. It is characterized by a pyrrolidine ring substituted with a trifluoromethoxy group on the phenyl ring, giving it unique chemical properties and potential biological activity. The trifluoromethoxy group enhances the compound's lipophilicity and stability.

Scientific Research Applications

This compound is a chemical compound used in scientific research. It has diverse applications because of its potential interactions with biological targets. Studies suggest it may interact with certain biological targets, with some sources citing its potential role in modulating G protein-coupled receptors (GPCRs). GPCRs are a large family of cell-surface receptors involved in various physiological processes. Due to its potential interactions with biological targets, this compound might be used as a research tool.

This compound finds applications primarily in modulating G protein-coupled receptors, and can also be used as a building block in organic synthesis.

This compound exhibits significant biological activity, particularly as a potential pharmacological agent. It has been noted for its interactions with various biological targets.

Preliminary studies suggest that 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride exhibits significant biological activity, particularly in the realm of neuropharmacology. Its structural similarity to known psychoactive compounds indicates potential as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Further research is required to elucidate its precise mechanisms of action and therapeutic potential.

Potential Applications

  • Scientific research
  • Organic synthesis
  • Medicinal chemistry
  • Pharmacology

Mechanism of Action

The mechanism of action of ®-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

The compound is compared to pyrrolidine/piperidine derivatives with varying substituents, positions, and stereochemistry. Similarity scores (0–1 scale) quantify structural or functional overlap (higher = greater similarity) :

Compound Name Substituent(s) Position CAS Number Similarity Molecular Weight (g/mol) Key Differences
(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride CF₃O- Para 1391490-20-2 / 1391524-70-1* 1.00 (reference) 267.46 Reference compound
2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride CF₃- Meta 255051-14-0 0.77 251.68 Trifluoromethyl (CF₃) lacks oxygen; meta substitution reduces steric/electronic overlap
(R)-2-(4-Fluorophenyl)pyrrolidine hydrochloride F- Para 1381928-30-8 0.74 215.68 Smaller substituent (F vs. CF₃O); lower lipophilicity
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride (non-chiral) CF₃O- Para 1185121-45-2 0.52 267.46 Racemic mixture; chirality absence reduces target specificity
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride F-, CH₃- Ortho/meta 1381929-21-0 0.74 229.69 Methyl group introduces steric hindrance; alters pharmacokinetics

Substituent Effects on Physicochemical Properties

  • Trifluoromethoxy (CF₃O) vs. However, CF₃O is bulkier, which may reduce blood-brain barrier penetration relative to CF₃ .
  • Fluorine (F) vs. CF₃O : Fluorine is smaller and less lipophilic, leading to reduced metabolic stability but improved solubility in aqueous environments .

Stereochemical Considerations

The R-configuration in the target compound is critical for enantioselective binding. For example, (S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride (CAS 1073556-40-7) has the same substituent but opposite chirality, resulting in divergent biological activity despite a similarity score of 0.74 .

Biological Activity

(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C12H13ClF3N
  • Molecular Weight : 271.68 g/mol

The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the trifluoromethoxy group is known to influence the binding affinity to specific receptors and enzymes, potentially modulating pathways involved in neurotransmission and metabolic processes.

Biological Activity Overview

  • Anticonvulsant Properties :
    • In studies involving animal models, this compound has demonstrated significant anticonvulsant effects. It was effective in reducing seizure activity in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The effective dose (ED50) for seizure protection was found to be approximately 63.2 mg/kg .
  • Analgesic Effects :
    • The compound has shown efficacy in pain models, including formalin-induced pain and neuropathic pain models. Its mechanism appears to involve inhibition of sodium and calcium currents, as well as antagonism of TRPV1 receptors .
  • Anti-inflammatory Activity :
    • Research indicates that this compound exhibits anti-inflammatory properties, particularly in carrageenan-induced inflammation models .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityModel UsedEffective Dose (mg/kg)Observations
AnticonvulsantMES63.2Significant seizure reduction
AnalgesicFormalin32.0Reduced pain response
Anti-inflammatoryCarrageenan50.0Decreased inflammation markers

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
  • Metabolism : It is metabolized primarily in the liver, with studies indicating a lower inhibition of cytochrome P450 enzymes compared to similar compounds .
  • Excretion : Renal excretion is the primary route for elimination, with metabolites detected in urine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is typically synthesized via asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) to achieve the (R)-enantiomer. A key step involves coupling 4-(trifluoromethoxy)phenylacetic acid with pyrrolidine under reflux in dichloromethane or ethanol. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to pyrrolidine), temperature (60–80°C), and catalyst loading (5–10 mol%). Post-synthesis, purification via recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the enantiomeric purity of this compound?

  • Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) resolves enantiomers effectively. Nuclear magnetic resonance (NMR) analysis, particularly 19F^{19}\text{F} NMR, identifies trifluoromethoxy group integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical: 279.68 g/mol). Polarimetry is used to validate optical rotation ([α]D25^{25}_D ≈ +15° to +20°) .

Q. How does the solubility profile of this compound in various solvents influence its applicability in biological assays?

  • Answer : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water), making it suitable for in vitro assays. In organic solvents, solubility ranges from moderate in DMSO (100 mM) to poor in hexane. For cell-based studies, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in PBS or culture media .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of this compound, particularly in scaling up from milligram to gram quantities?

  • Answer : Transitioning from batch to continuous flow synthesis improves scalability while maintaining enantiomeric excess (ee >98%). Key parameters include reactor residence time (30–60 minutes), pressure (2–3 bar), and immobilized chiral catalysts (e.g., silica-supported BINAP). Process analytical technology (PAT) monitors ee in real-time via inline FTIR .

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different in vitro models?

  • Answer : Discrepancies often arise from assay-specific variables (e.g., cell line receptor density, incubation time). Use orthogonal assays:

  • Radioligand binding (e.g., 3^3H-labeled analogs) for affinity measurements.
  • Functional assays (e.g., cAMP modulation in HEK293 cells) to assess efficacy.
    Cross-validate findings with knockout models or siRNA silencing to confirm target specificity .

Q. What computational modeling approaches are recommended to predict the binding interactions of this compound with CNS receptors?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with dopamine D2_2 or serotonin 5-HT2A_{2A} receptors. Focus on the trifluoromethoxy group’s electrostatic contributions to binding pocket stabilization. Validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor residues) .

Q. How does the trifluoromethoxy group influence the metabolic stability of this compound compared to non-fluorinated analogs?

  • Answer : The trifluoromethoxy group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to electron-withdrawing effects. In vitro microsomal assays show a 2–3-fold increase in half-life (t1/2_{1/2} ≈ 120 minutes) versus methoxy analogs. LC-MS/MS identifies stable metabolites, primarily glucuronide conjugates .

Q. What safety protocols are essential when handling this compound in electrophysiological studies involving live neuronal cultures?

  • Answer : Use PPE (gloves, goggles) and work in a fume hood. For acute toxicity, limit exposure to <10 µM in neuronal cultures. Store at –20°C in anhydrous conditions to prevent HCl degradation. Emergency protocols include immediate rinsing with PBS for skin contact and ethanol for solvent spills .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.